2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is a chemical compound with the molecular formula C17H12Cl2O2 and a molecular weight of 319.19 g/mol . This compound is characterized by the presence of a fluorenyl group, which is a polycyclic aromatic hydrocarbon, and two chloroacetyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Scientific Research Applications
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one is utilized in various scientific research fields:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Preparation Methods
The synthesis of 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one typically involves the reaction of fluorenone with chloroacetyl chloride in the presence of a base such as pyridine . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of alcohols or hydrocarbons. Common reagents used in these reactions include sodium borohydride for reduction and potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used.
Mechanism of Action
The mechanism of action of 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one involves its interaction with specific molecular targets. The chloroacetyl groups can react with nucleophilic sites in biological molecules, leading to modifications that affect their function. The fluorenyl group may also interact with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
Similar compounds to 2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethan-1-one include:
2-chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: This compound also contains a chloroacetyl group but has a different aromatic system.
1,1’-(9H-fluorene-3,6-diyl)bis(2-chloroethanone): This compound is structurally similar but lacks the additional chloroacetyl group
Properties
IUPAC Name |
2-chloro-1-[6-(2-chloroacetyl)-9H-fluoren-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O2/c18-8-16(20)12-3-1-10-5-11-2-4-13(17(21)9-19)7-15(11)14(10)6-12/h1-4,6-7H,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSLKYBMHESSAFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C(=O)CCl)C3=C1C=CC(=C3)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.